molecular formula C9H13N3 B087328 1-(4-Pyridyl)piperazine CAS No. 1008-91-9

1-(4-Pyridyl)piperazine

Cat. No. B087328
Key on ui cas rn: 1008-91-9
M. Wt: 163.22 g/mol
InChI Key: OQZBAQXTXNIPRA-UHFFFAOYSA-N
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Patent
US04355031

Procedure details

A mixture of piperazine (67.0 g, 0.78 mol) and 4-chloropyridine (26.1 g, 0.23 mol) in xylene (520 ml) was heated at reflux for 20hr. The reaction mixture was cooled and filtered. The filtrate was evaporated to dryness to give 5.96 g of the title compound as a solid; m.p. 132°-136° C.; NMR(CDCl3) δ1.8(s,1H), 2.9(m,4H), 3.2(m,4H), 6.6(m,2H), 8.2(m,2H).
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1>C1(C)C(C)=CC=CC=1>[N:11]1[CH:12]=[CH:13][C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
26.1 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
520 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.96 g
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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